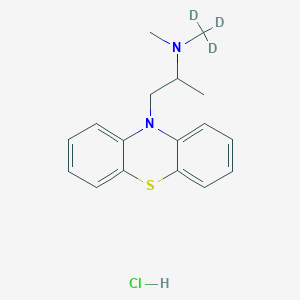

Promethazine-D3 hydrochloride, vial of 5 mg, certified reference material

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Promethazine-D3 hydrochloride is a deuterated form of promethazine hydrochloride, a first-generation antihistamine. This compound is used as a certified reference material in various analytical applications. Promethazine itself is known for its antihistaminic, sedative, and antiemetic properties, making it useful in treating allergies, insomnia, and nausea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of promethazine hydrochloride involves several steps:

Reaction of diethyl amine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.

Reaction with chloride sulfoxide and toluene: This step yields 1-diethylamino-2-chloropropane.

Reaction with phenothiazine: This produces crude promethazine free base.

Purification and salification: The crude promethazine is purified and then reacted with hydrochloric acid to obtain promethazine hydrochloride

Industrial Production Methods

Industrial production of high-purity promethazine hydrochloride involves dissolving promethazine base in acetone, decolorizing with activated carbon, filtering, and crystallizing with dry hydrochloric acid gas. The crystallized product is then rinsed with acetone and dried under vacuum .

Chemical Reactions Analysis

Promethazine-D3 hydrochloride undergoes various chemical reactions:

Oxidation: Promethazine can be oxidized to form promethazine sulfoxide.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Promethazine can undergo substitution reactions, particularly involving the amino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Promethazine-D3 hydrochloride is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry (GC-MS and LC-MS) for the quantification of promethazine. It is also used in forensic toxicology to detect and quantify promethazine in biological samples. Additionally, it has applications in pharmacokinetic studies to understand the metabolism and distribution of promethazine in the body .

Mechanism of Action

Promethazine-D3 hydrochloride exerts its effects by antagonizing several receptors:

Histamine H1 receptors: This action helps in treating allergic reactions.

Muscarinic receptors: This contributes to its sedative and antiemetic effects.

Dopamine receptors: This action is involved in its anti-nausea effects.

Alpha-adrenergic receptors: This contributes to its sedative properties

Comparison with Similar Compounds

Promethazine-D3 hydrochloride is similar to other phenothiazine derivatives such as:

Chlorpromazine: Used primarily as an antipsychotic.

Trifluoperazine: Used for its antipsychotic and antiemetic properties.

Prochlorperazine: Commonly used to control severe nausea and vomiting.

What sets promethazine-D3 hydrochloride apart is its use as a deuterated internal standard, which provides more accurate and reliable analytical results in mass spectrometry due to its stable isotopic composition .

Properties

Molecular Formula |

C17H21ClN2S |

|---|---|

Molecular Weight |

323.9 g/mol |

IUPAC Name |

N-methyl-1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3; |

InChI Key |

XXPDBLUZJRXNNZ-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.